molecular formula C15H19NO B2505800 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one CAS No. 2320524-36-3

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one

Cat. No.: B2505800
CAS No.: 2320524-36-3
M. Wt: 229.323
InChI Key: CGZQGKSIVFFNGE-UHFFFAOYSA-N
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Description

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one (CAS 2320524-36-3) is a high-purity chemical reagent of interest in medicinal chemistry and neuroscience research. This compound, with a molecular formula of C15H19NO and a molecular weight of 229.32 g/mol, features the 7-azabicyclo[2.2.1]heptane scaffold, a sterically reduced and achiral structural motif that serves as a versatile core for receptor ligand development . Scientific studies have demonstrated that the 7-azabicyclo[2.2.1]heptane (7-azanorbornane) scaffold is a privileged structure for the development of selective sigma-2 (σ2) receptor ligands . Specifically, derivatives with arylalkyl N-substituents, such as the 3-methylphenyl group present in this compound, have been shown to confer both high binding affinity and notable selectivity for the sigma-2 receptor subtype over the sigma-1 subtype . The conformational restriction and steric bulk around the nitrogen atom imparted by the bridged bicyclic system are critical factors for this subtype discrimination, making this scaffold a superior choice compared to more flexible analogs like pyrrolidines . This compound is intended for research applications only, including but not limited to: investigation of sigma receptor function and signaling, development of novel receptor probes, structure-activity relationship (SAR) studies in medicinal chemistry, and as a synthetic intermediate for further chemical exploration. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption. Handle in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

1-(7-azabicyclo[2.2.1]heptan-7-yl)-2-(3-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c1-11-3-2-4-12(9-11)10-15(17)16-13-5-6-14(16)8-7-13/h2-4,9,13-14H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZQGKSIVFFNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)N2C3CCC2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be employed in the study of enzyme interactions and receptor binding due to its unique structure. In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the industry as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind effectively to certain receptors, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter release or inhibiting enzyme activity . The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent Melting Point (°C) Key Structural Features
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one (Target) C15H18NO 232.31 (calc) 3-methylphenyl Not reported Lipophilic methyl group enhances hydrophobicity
1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(2-fluorophenyl)ethan-1-one C14H16FNO 233.28 2-fluorophenyl Not reported Fluorine introduces electronegativity
7-azabicyclo[2.2.1]heptan-7-yl(2-chloropyridin-3-yl)methanone (Compound 20) C12H13ClN2O 236.70 2-chloropyridin-3-yl 132–134 Chlorine and pyridine enhance polarity
7-azabicyclo[2.2.1]heptan-7-yl(pyridin-3-yl)methanone (Compound 21) C11H14N2O 202.25 pyridin-3-yl Not reported Pyridine moiety may improve solubility

Key Observations :

  • Substituent Effects: The 3-methylphenyl group in the target compound increases lipophilicity, which could enhance membrane permeability but reduce aqueous solubility compared to the 2-fluorophenyl derivative . Pyridinyl (Compound 21) may improve solubility due to the nitrogen atom’s lone pair, but its synthesis yield (24%) is significantly lower than chlorinated analogs (52%), suggesting challenges in functionalizing the pyridine ring .
  • Synthesis Efficiency :
    • Compound 20 (52% yield) and 21 (24% yield) were synthesized via NaH-mediated alkylation, highlighting the impact of substituents on reaction efficiency .
    • The target compound’s synthesis is unreported but likely follows similar protocols .

Functional Group Analysis

  • 7-Azabicyclo[2.2.1]heptane Core: The rigid bicyclic system imposes conformational constraints, which are advantageous in drug design for optimizing target binding .
  • Ketone Moiety: The ethanone group allows for further derivatization (e.g., reduction to alcohols or formation of Schiff bases). Substituents on the phenyl ring (e.g., methyl, fluoro) modulate electronic and steric properties, influencing reactivity and pharmacokinetics.

Biological Activity

The compound 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one is a bicyclic structure that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Molecular Formula : C15H19N
  • Molecular Weight : 229.32 g/mol

The structure features a bicyclic ring system, which is characteristic of many biologically active compounds. The presence of nitrogen in the bicyclic framework contributes to its pharmacological properties.

Biological Activity Overview

1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one has been studied for various biological activities, particularly its interaction with neurotransmitter systems and potential therapeutic applications.

Pharmacological Activities

  • Nicotinic Acetylcholine Receptor Agonism : The compound's structural similarity to epibatidine, a potent nicotinic acetylcholine receptor agonist, suggests that it may exhibit similar agonistic properties. Studies have indicated that compounds containing the 7-azabicyclo[2.2.1]heptane moiety often show significant binding affinity to nicotinic receptors .
  • Antinociceptive Effects : Research has demonstrated that derivatives of 7-azabicyclo[2.2.1]heptane can produce antinociceptive effects in animal models, indicating potential for pain management therapies .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one:

StudyFindings
Spande et al., 1992Investigated epibatidine's binding affinity to nicotinic receptors, establishing a baseline for similar compounds .
Gerzanich et al., 1995Explored the structure-activity relationship of azabicyclic compounds, highlighting the importance of the bicyclic structure in receptor interactions .
Daly et al., 2005Discussed the pharmacological profiles of various azabicyclic derivatives, suggesting their potential in treating neurological disorders .

The mechanisms through which 1-{7-Azabicyclo[2.2.1]heptan-7-yl}-2-(3-methylphenyl)ethan-1-one exerts its biological effects are primarily linked to its interaction with neurotransmitter receptors:

  • Receptor Binding : The compound likely binds to nicotinic acetylcholine receptors (nAChRs), leading to increased neuronal excitability and neurotransmitter release.
  • Signal Transduction : Upon receptor activation, downstream signaling pathways may be engaged, influencing cellular responses related to pain perception and cognitive functions.

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